molecular formula C19H23N3O2S B7033285 N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide

Cat. No.: B7033285
M. Wt: 357.5 g/mol
InChI Key: JWIXWKQYPIHCOX-UHFFFAOYSA-N
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Description

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide is a complex organic compound featuring a thiazole ring and a quinoline moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Properties

IUPAC Name

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-19(2,3)10-14-11-25-18(20-14)21-17(24)13-5-7-15-12(9-13)6-8-16(23)22(15)4/h5,7,9,11H,6,8,10H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIXWKQYPIHCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . The final step involves coupling the thiazole and quinoline intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-1-methyl-2-oxo-3,4-dihydroquinoline-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity, while the quinoline moiety can intercalate with DNA, disrupting replication and transcription processes . These interactions lead to the compound’s antibacterial and anticancer properties.

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